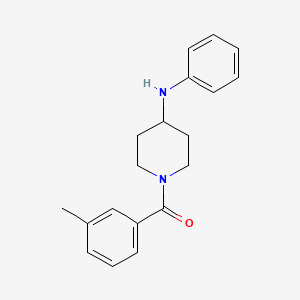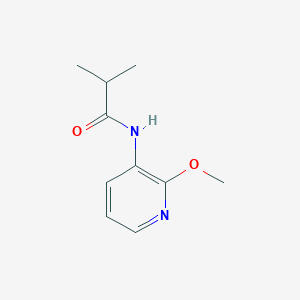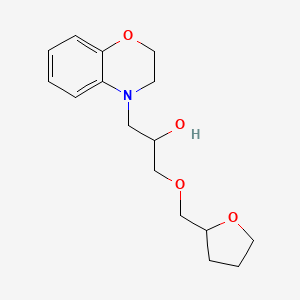![molecular formula C12H18N2O B7527388 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide, also known as DMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMP is a member of the amide family of compounds and has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, and to have anticonvulsant effects. 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and has a well-defined chemical structure. It has also been extensively studied, making it a well-characterized compound. However, there are some limitations to its use in lab experiments. 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has a relatively short half-life, which may limit its effectiveness in some experiments. It is also not very soluble in water, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to have neuroprotective effects, and may be a promising candidate for further study in this area. Another potential area of research is the development of new synthetic methods for 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide, which may improve its effectiveness in lab experiments. Finally, further studies are needed to fully understand the mechanism of action of 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide, which may lead to the development of new drugs based on its chemical structure.
Méthodes De Synthèse
2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide can be synthesized using a variety of methods, including the reaction of 3-acetyl-2,4,6-trimethylpyridine with 2-bromo-2-methylpropanenitrile. The resulting product is then treated with sodium hydride to yield 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide. Other methods of synthesis include the reaction of 3-acetyl-2,4,6-trimethylpyridine with 2-(chloromethyl)-2-methylpropanenitrile, and the reaction of 3-amino-2,4,6-trimethylpyridine with 2-bromo-2-methylpropanenitrile.
Applications De Recherche Scientifique
2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the treatment of a variety of medical conditions. 2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-5-6-10(7-13-9)8-14-11(15)12(2,3)4/h5-7H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWFVJRYLWEPIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)

![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)




![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)

![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)